molecular formula C13H26Cl3O4P B14761197 Dibutyl trichloropentyl phosphate CAS No. 814-32-4

Dibutyl trichloropentyl phosphate

Cat. No.: B14761197
CAS No.: 814-32-4
M. Wt: 383.7 g/mol
InChI Key: RTCUTDYWNHOCMI-UHFFFAOYSA-N
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Description

Dibutyl trichloropentyl phosphate (DCTPP) is an organophosphorus compound hypothesized to have applications as a flame retardant, plasticizer, or solvent. These compounds typically feature phosphorus bonded to organic substituents (e.g., butyl, phenyl, or chlorinated alkyl groups), influencing their solubility, thermal stability, and reactivity .

Key characteristics inferred from similar compounds include:

  • Chemical Structure: Likely contains two butyl groups and a trichloropentyl group attached to a phosphate core.
  • Applications: Potential use in polymer modification, flame retardancy, or solvent systems, akin to tributyl phosphate (TBP) and chlorinated analogs like Antiblaze V6 .
  • Safety Profile: Chlorinated phosphate esters often exhibit higher toxicity and environmental persistence compared to non-halogenated analogs .

Properties

CAS No.

814-32-4

Molecular Formula

C13H26Cl3O4P

Molecular Weight

383.7 g/mol

IUPAC Name

dibutyl 5,5,5-trichloropentyl phosphate

InChI

InChI=1S/C13H26Cl3O4P/c1-3-5-10-18-21(17,19-11-6-4-2)20-12-8-7-9-13(14,15)16/h3-12H2,1-2H3

InChI Key

RTCUTDYWNHOCMI-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OCCCCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl trichloropentyl phosphate typically involves the reaction of trichloropentanol with dibutyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dibutyl trichloropentyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.

    Reduction: Reduction reactions may lead to the formation of less chlorinated derivatives.

    Substitution: The trichloropentyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl trichloropentyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly as a modulator of biochemical pathways.

    Industry: It is used in the manufacturing of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which dibutyl trichloropentyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The trichloropentyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DCTPP (hypothetical structure) with structurally related phosphate esters:

Compound Name Chemical Formula CAS Number Key Substituents Primary Applications
Dibutyl trichloropentyl phosphate Not explicitly listed N/A Butyl, trichloropentyl Hypothesized: Flame retardant
Tributyl phosphate (TBP) C₁₂H₂₇O₄P 126-73-8 Three butyl groups Solvent, plasticizer
Dibutyl phosphate C₈H₁₉O₄P 107-66-4 Two butyl groups Industrial lubricant, extractant
Antiblaze V6 C₁₃H₂₄Cl₆O₈P₂ 38051-10-4 Chloroethyl, chloroisopentyl Flame retardant
Cresyl diphenyl phosphate (CDPP) C₁₉H₁₇O₄P 26444-49-5 Methylphenyl, diphenyl Plasticizer, hydraulic fluids

Key Observations :

  • Chlorination Impact: Chlorinated compounds like Antiblaze V6 exhibit enhanced flame retardancy but increased environmental and health risks compared to non-chlorinated analogs like TBP .
  • Substituent Effects : Butyl groups (as in TBP and dibutyl phosphate) improve lipophilicity and solvent compatibility, whereas phenyl groups (e.g., CDPP) enhance thermal stability .

Physicochemical Properties

Solubility and Stability
  • Dibutyl phosphate : Highly soluble in organic solvents (e.g., Amsco), with solubility comparable to uranium dibutyl phosphate complexes (~2–4 M) .
  • Antiblaze V6 : Low water solubility due to chlorinated alkyl chains, favoring use in hydrophobic polymer matrices .
  • Tributyl phosphate : Miscible with most organic solvents but forms gummy precipitates in aqueous systems, complicating industrial processes .
Thermal Degradation
  • Chlorinated phosphates (e.g., Antiblaze V6) decompose at ~200–300°C, releasing HCl gas, which contributes to flame suppression .
  • Non-halogenated analogs like CDPP degrade at higher temperatures (>300°C), making them suitable for high-heat applications .

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